molecular formula C15H14Cl2N4O2S B2798725 2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide CAS No. 337928-63-9

2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide

Cat. No.: B2798725
CAS No.: 337928-63-9
M. Wt: 385.26
InChI Key: QREDPXWJCSSHOE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular structure that includes a 3,4-dichlorobenzyl group, a 2-oxo-1,2-dihydro-3-pyridinyl carbonyl group, and a N-methyl-1-hydrazinecarbothioamide group .

Scientific Research Applications

Metabolism and Disposition Studies

Research on compounds like SB-649868, an orexin receptor antagonist, involves detailed studies on their metabolism and disposition in humans. Such studies typically involve administering labeled compounds to healthy subjects and tracking the metabolic pathways, including primary routes of metabolism and elimination (Renzulli et al., 2011)[https://consensus.app/papers/disposition-metabolism-14csb649868-orexin-receptor-renzulli/7152e90a5b5a57cab3fe1321e3d96f52/?utm_source=chatgpt]. These insights are crucial for understanding the pharmacokinetics and safety profile of new therapeutic agents.

Therapeutic Efficacy and Mechanism of Action

Research on novel compounds often assesses their therapeutic efficacy and mechanism of action. For example, studies on 5-HT(1A) receptor occupancy by novel antagonists explore their potential applications in treating anxiety and mood disorders, using techniques like positron emission tomography (PET) to measure brain receptor occupancy (Rabiner et al., 2002)[https://consensus.app/papers/5hydroxytryptamine1a-receptor-occupancy-novel-rabiner/de3bdd4adfcf5c4e902c9fe3e4ee7bae/?utm_source=chatgpt].

Biomarkers of Oxidative Stress

Compounds with specific functional groups can be used to investigate oxidative stress biomarkers in conditions like Alzheimer's disease. Studies measuring the levels of oxidatively modified proteins in blood provide insights into potential diagnostic markers (Conrad et al., 2000)[https://consensus.app/papers/oxidized-proteins-alzheimers-plasma-conrad/4f4e8424ad4054c780ba4628a38f5c4a/?utm_source=chatgpt].

Environmental and Dietary Exposure Studies

Research on the metabolism of dietary carcinogens, such as PhIP, involves studying their metabolic pathways in humans, including the identification of metabolites that serve as biomarkers for exposure (Frandsen, 2008)[https://consensus.app/papers/biomonitoring-metabolites-frandsen/d7c5eeffd3e85666ae63c674a017b249/?utm_source=chatgpt].

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Properties

IUPAC Name

1-[[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O2S/c1-18-15(24)20-19-13(22)10-3-2-6-21(14(10)23)8-9-4-5-11(16)12(17)7-9/h2-7H,8H2,1H3,(H,19,22)(H2,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREDPXWJCSSHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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